AMXT-1501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

441022-64-6 |

|---|---|

Molecular Formula |

C32H68N6O2 |

Molecular Weight |

568.9 g/mol |

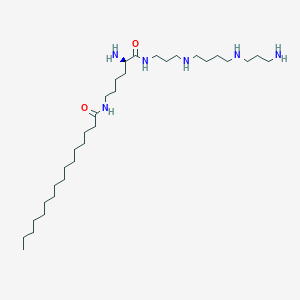

IUPAC Name |

N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |

InChI |

InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1 |

InChI Key |

USNCWPSRPOWEBG-SSEXGKCCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, orally active small molecule inhibitor of the polyamine transport system. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential polyamine metabolism that fuels rapid tumor growth. This document provides a comprehensive technical overview of the discovery, chemical properties, and preclinical evaluation of this compound, with a particular focus on its synergistic activity with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). Detailed experimental protocols, quantitative preclinical data, and signaling pathway diagrams are presented to offer a complete resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Polyamine Metabolism in Oncology

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency is often driven by oncogenes such as MYCN, which upregulates the key enzyme in polyamine biosynthesis, ornithine decarboxylase (ODC).[1]

Therapeutic strategies to deplete intracellular polyamine levels have been a long-standing goal in oncology. The most clinically advanced agent in this class is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. However, the efficacy of DFMO as a monotherapy has been limited by a compensatory mechanism wherein cancer cells upregulate the transport of exogenous polyamines from the tumor microenvironment. This has led to the development of polyamine transport inhibitors (PTIs) to be used in combination with DFMO, aiming for a more comprehensive blockade of polyamine availability to tumor cells. This compound has emerged as a potent and promising PTI in this context.[1][2][3][4][5]

Discovery and Chemical Structure of this compound

The discovery of this compound stemmed from medicinal chemistry efforts to design molecules that could effectively block the cellular uptake of polyamines. The general strategy involved creating polyamine analogues with structural modifications that would confer high affinity for the polyamine transporter but prevent translocation across the cell membrane or subsequent metabolic utilization. While the specific lead optimization process for this compound is proprietary, the field has seen the exploration of various scaffolds, including substituted benzene (B151609) derivatives and lysine-spermine conjugates, to achieve potent and selective polyamine transport inhibition.[6][7][8]

Chemical Structure

The chemical structure of this compound is (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide. It is also formulated as a dicaprate or hydrochloride salt for research and clinical development.[9]

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide |

| Molecular Formula | C₃₂H₆₈N₆O₂ |

| Molecular Weight | 568.9 g/mol |

| CAS Number | 441022-64-6 |

| Appearance | White solid |

Mechanism of Action: Dual Blockade of the Polyamine Pathway

This compound exerts its anticancer effects by inhibiting the uptake of extracellular polyamines into cancer cells. This action is synergistic with DFMO, which blocks the de novo synthesis of polyamines. The combined activity of this compound and DFMO leads to a profound depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.

The Polyamine Metabolism and Transport Pathway

The following diagram illustrates the key components of the polyamine pathway and the points of inhibition for DFMO and this compound.

References

- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]

Preclinical Efficacy of AMXT-1501 in Neuroblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric cancer originating from the neural crest, remains a significant clinical challenge, particularly in its high-risk, recurrent, and refractory forms. The polyamine biosynthesis pathway has been identified as a critical dependency for neuroblastoma cell proliferation and survival, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical research on AMXT-1501, a first-in-class polyamine transport inhibitor, investigated in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. This combination strategy aims to achieve a comprehensive shutdown of polyamine metabolism, thereby inhibiting tumor growth and promoting cancer cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to this compound and the Polyamine Pathway in Neuroblastoma

Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells, particularly those with rapid proliferation rates like neuroblastoma, exhibit an elevated demand for polyamines.[1][2] The MYCN oncogene, frequently amplified in high-risk neuroblastoma, directly upregulates the expression of ODC, leading to increased polyamine synthesis.[1]

DFMO, an irreversible inhibitor of ODC, has been explored as a therapeutic agent for neuroblastoma. However, its efficacy as a monotherapy can be limited by a compensatory mechanism where cancer cells upregulate the transport of extracellular polyamines.[1][3] this compound is a novel, potent inhibitor of the polyamine transport system, designed to block this uptake and thus synergize with ODC inhibitors like DFMO.[1][4] The combination of this compound and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma, highlighting its potential in addressing this unmet medical need.[5][6]

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent and synergistic anti-cancer effects of this compound in combination with DFMO across various neuroblastoma cell lines, including those with MYCN amplification.

Quantitative Data: Cell Viability

The half-maximal inhibitory concentrations (IC50) for this compound and DFMO were determined in a panel of human neuroblastoma cell lines after 72 hours of treatment. The data clearly indicates the synergistic effect of the combination therapy.

| Cell Line | MYCN Status | This compound IC50 (µM) | DFMO IC50 (mM) | Combination Effect | Reference |

| BE(2)-C | Amplified | 14.13 | 20.76 | Synergistic | [1] |

| SMS-KCNR | Non-amplified | 17.72 | 33.3 | Synergistic | [1] |

| CHLA-90 | Non-amplified | 15.65 | 28.5 | Synergistic | [1] |

In Vivo Efficacy of this compound

The combination of this compound and DFMO has demonstrated significant efficacy in preclinical animal models of neuroblastoma, leading to delayed tumor growth and prolonged survival.

Xenograft Models

In immunodeficient mice bearing human neuroblastoma xenografts, the combination treatment of this compound and DFMO resulted in significant tumor growth inhibition compared to either agent alone or vehicle control.

Genetically Engineered Mouse Models (GEMMs)

In the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma that closely mimics the human disease, the combination of this compound and DFMO has shown remarkable efficacy. Treatment with the combination therapy delayed tumor onset and significantly extended the survival of the animals.

(Note: Specific quantitative data on tumor growth inhibition percentages and survival curves from in vivo studies are not yet publicly available in the reviewed literature. This section will be updated as more data is published.)

Mechanism of Action: Signaling Pathways

The synergistic anti-tumor activity of this compound and DFMO stems from their dual targeting of the polyamine metabolism pathway, which in turn affects critical cellular processes including cell cycle progression and apoptosis.

Polyamine Metabolism and Transport Inhibition

The following diagram illustrates the points of inhibition of DFMO and this compound within the polyamine synthesis and transport pathway.

Downstream Effects on Cell Cycle and Apoptosis

Depletion of intracellular polyamines through the combined action of this compound and DFMO leads to cell cycle arrest and induction of apoptosis.[1] Western blot analyses have shown that the combination treatment results in the hypophosphorylation of the retinoblastoma protein (pRb), indicating a G1 cell cycle arrest.[1] Furthermore, increased levels of cleaved PARP and cleaved caspase-3 are observed, which are key markers of apoptosis.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound in neuroblastoma.

In Vitro Assays

-

Cell Lines: Human neuroblastoma cell lines BE(2)-C (MYCN-amplified), SMS-KCNR (MYCN non-amplified), and CHLA-90 (MYCN non-amplified) were utilized.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

Method: Calcein AM assay was used to determine cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound, DFMO, or the combination for 72 hours.

-

After treatment, the medium was removed, and cells were incubated with Calcein AM solution in the dark.

-

Fluorescence was measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

IC50 values were calculated using non-linear regression analysis.

-

-

Objective: To assess the effect of this compound and DFMO on key proteins involved in cell cycle control and apoptosis.

-

Procedure:

-

Cells were treated with this compound and/or DFMO for the indicated times.

-

Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against pRb, total Rb, cleaved PARP, total PARP, cleaved caspase-3, and total caspase-3. An antibody against a housekeeping protein (e.g., β-actin) was used as a loading control.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

-

Cell Implantation: 1 x 10^7 BE(2)-C human neuroblastoma cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment Protocol:

-

When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment groups.

-

DFMO was administered in the drinking water.

-

This compound was administered via oral gavage.

-

Control groups received vehicle.

-

-

Endpoints:

-

Tumor volume was measured two to three times weekly using digital calipers (Volume = (width² x length)/2).

-

Animal body weight was monitored as a measure of toxicity.

-

Survival was monitored, and Kaplan-Meier survival curves were generated.

-

Conclusion and Future Directions

The preclinical data strongly support the combination of the polyamine transport inhibitor this compound with the ODC inhibitor DFMO as a promising therapeutic strategy for neuroblastoma. This dual-targeting approach effectively shuts down polyamine metabolism, leading to significant anti-tumor effects in both in vitro and in vivo models. The synergistic activity, coupled with the potential to overcome resistance to DFMO monotherapy, provides a strong rationale for the ongoing clinical development of this combination. Future research should focus on further elucidating the molecular mechanisms of synergy, identifying predictive biomarkers of response, and evaluating the combination with other standard-of-care and novel therapies for neuroblastoma. The outcomes of the planned clinical trials will be critical in determining the ultimate clinical utility of this innovative therapeutic strategy for children with this devastating disease.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. biorxiv.org [biorxiv.org]

- 4. High-dose DFMO alters protein translation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of Neuroblastoma Cell Growth by Difluoromethylornithine (DFMO) and Bortezomib through Suppression of LIN28 and MYCN [scirp.org]

AMXT-1501: A Novel Polyamine Transport Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which makes the polyamine pathway an attractive target for anticancer therapies. AMXT-1501 is a novel, orally active small molecule that potently inhibits the polyamine transport system (PTS), blocking the uptake of extracellular polyamines. This guide provides a comprehensive technical overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation, often in combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO).

Mechanism of Action: Dual Blockade of the Polyamine Pathway

Cancer cells acquire polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[1] A therapeutic strategy targeting only one of these pathways may be suboptimal, as cancer cells can compensate by upregulating the other. For instance, inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis, by DFMO can lead to a compensatory increase in polyamine uptake.[1][2]

This compound was developed to block this compensatory mechanism by inhibiting the PTS. The combined administration of this compound and DFMO results in a more comprehensive and sustained depletion of intracellular polyamine pools, leading to enhanced cancer cell growth inhibition and apoptosis.[1][2] One of the key transporters involved in polyamine uptake is Solute Carrier Family 3 Member 2 (SLC3A2).[3]

The dual blockade strategy aims to starve cancer cells of essential polyamines, thereby inhibiting proliferation and inducing cell death. This approach has shown synergistic effects in various preclinical cancer models, including neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[1][3]

Signaling Pathway and Points of Inhibition

The following diagram illustrates the polyamine metabolism pathway and the inhibitory actions of DFMO and this compound.

Preclinical Data

In Vitro Efficacy

This compound, both as a single agent and in combination with DFMO, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Treatment | IC50 | Reference |

| SH-SY5Y | Neuroblastoma | This compound | 14.13 µM | [1] |

| SMS-KCNR | Neuroblastoma | This compound | 17.72 µM | [1] |

| BE(2)-C | Neuroblastoma | This compound | 17.69 µM | [1] |

| SU-DIPG-VI | Diffuse Intrinsic Pontine Glioma | This compound | ~5-10 µM | [3] |

| HSJD-DIPG-007 | Diffuse Intrinsic Pontine Glioma | This compound | ~4-8 µM | [3] |

| SH-SY5Y | Neuroblastoma | DFMO | 33.3 mM | [1] |

| SMS-KCNR | Neuroblastoma | DFMO | 20.76 mM | [1] |

| BE(2)-C | Neuroblastoma | DFMO | 25.4 mM | [1] |

Table 1: In Vitro IC50 Values for this compound and DFMO in Cancer Cell Lines

The combination of this compound and DFMO has been shown to synergistically inhibit cell proliferation and induce apoptosis, as evidenced by increased expression of cleaved PARP and cleaved caspase-3, and hypophosphorylation of the retinoblastoma protein (Rb).[1]

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating that the combination of this compound and DFMO significantly inhibits tumor growth and prolongs survival.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Orthotopic neuroblastoma mice | Neuroblastoma | This compound + DFMO | Significant inhibition of tumor growth and prolonged survival. | [1] |

| Orthotopic DIPG mice | Diffuse Intrinsic Pontine Glioma | This compound + DFMO | Significantly extended survival, with two-thirds of mice showing long-term survival.[2] |

Table 2: In Vivo Efficacy of this compound in Combination with DFMO

Clinical Data

This compound in combination with DFMO has been evaluated in a Phase 1 clinical trial (NCT03536728) in patients with advanced solid tumors.[4] A pediatric Phase 1/2 trial (NCT06465199) is also underway for neuroblastoma, central nervous system tumors, and sarcomas.[5]

| Trial ID | Phase | Population | Treatment | Key Findings | Reference |

| NCT03536728 | 1 | Advanced Solid Tumors | Oral this compound + DFMO | The combination was found to be safe and well-tolerated. Preliminary evidence of clinical activity was observed, with an overall response rate of 6% and a clinical benefit rate of 49%. The recommended Phase 2 dose (RP2D) was determined to be this compound 600 mg twice daily plus DFMO 500 mg. | [6] |

| NCT06465199 | 1/2 | Pediatric Neuroblastoma, CNS Tumors, Sarcomas | Oral this compound + DFMO | Currently recruiting; designed to evaluate safety, tolerability, and efficacy. | [5] |

Table 3: Summary of Clinical Trials for this compound and DFMO Combination Therapy

The FDA has granted Orphan Drug Designation to this compound in combination with DFMO for the treatment of neuroblastoma.[5]

Experimental Protocols

Representative Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound and DFMO.

Detailed Methodologies

4.1. Cell Culture and Reagents

-

Cell Lines: Neuroblastoma cell lines (e.g., SH-SY5Y, SMS-KCNR, BE(2)-C) or DIPG cell lines (e.g., SU-DIPG-VI, HSJD-DIPG-007) can be obtained from commercial repositories or research collaborators.

-

Culture Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Reagents: this compound can be obtained from Aminex Therapeutics. DFMO can be purchased from various chemical suppliers. Stock solutions are typically prepared in sterile water or DMSO.

4.2. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound, DFMO, or the combination for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.3. Western Blot Analysis

-

Treat cells with the desired concentrations of this compound and/or DFMO for the indicated times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, total Rb, phospho-Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.4. Measurement of Intracellular Polyamines (HPLC)

-

After treatment, harvest the cells and wash with PBS.

-

Lyse the cells by sonication in perchloric acid.

-

Centrifuge the lysate to pellet the protein and collect the supernatant.

-

Derivatize the polyamines in the supernatant with dansyl chloride.

-

Separate the dansylated polyamines by reverse-phase HPLC.

-

Detect and quantify the polyamines using a fluorescence detector.

4.5. In Vivo Orthotopic Neuroblastoma Model

-

Anesthetize immunodeficient mice (e.g., nude or NSG mice).

-

Surgically expose the left adrenal gland.

-

Inject 1 x 10^6 neuroblastoma cells (e.g., SH-SY5Y) in 20-30 µL of PBS into the adrenal gland.

-

Suture the incision and monitor the mice for tumor growth using bioluminescence imaging or ultrasound.

-

Once tumors are established, randomize the mice into treatment groups (vehicle, this compound, DFMO, combination).

-

Administer drugs via oral gavage or in the drinking water.

-

Monitor tumor volume and survival over time.

Conclusion

This compound is a promising novel polyamine transport inhibitor with a clear mechanism of action that is synergistic with the polyamine synthesis inhibitor DFMO. The dual blockade of polyamine synthesis and uptake represents a rational and effective strategy for targeting a fundamental metabolic vulnerability of cancer cells. Preclinical and early clinical data support the continued development of this combination therapy for various cancers, particularly those with a high dependency on polyamines, such as neuroblastoma and DIPG. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.

References

- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Australian researchers identify potential treatment for fatal brain cancer in children | 2021-02-23 | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. aminextx.com [aminextx.com]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Action Polyamine Depletion by AMXT-1501 Induces Apoptosis in Cancer Cells: A Technical Overview

Seattle, WA – December 15, 2025 – The novel polyamine transport inhibitor, AMXT-1501, developed by Aminex Therapeutics, has demonstrated significant potential in oncology, primarily through its synergistic combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). This combination therapy effectively induces apoptosis in cancer cells by creating a comprehensive blockade of the polyamine metabolic pathway, a critical avenue for tumor proliferation and survival.[1][2] This technical guide provides an in-depth analysis of the mechanism, experimental validation, and cellular impact of this compound-mediated apoptosis.

Polyamines are essential polycations that are frequently elevated in cancer cells and play a crucial role in cell growth, differentiation, and survival.[3][4] Many cancers, such as neuroblastoma, are associated with the amplification of the MYCN oncogene, which directly upregulates ODC, the rate-limiting enzyme in polyamine biosynthesis.[5] While inhibiting ODC with drugs like DFMO is a promising therapeutic strategy, its efficacy is often limited as cancer cells compensate by increasing polyamine uptake from the extracellular environment through transporters like Solute Carrier Family 3 Member 2 (SLC3A2).[3][4][6]

This compound is specifically designed to inhibit this compensatory polyamine transport, creating a synthetic lethal scenario when combined with DFMO.[1][7][8] This dual-agent approach leads to a profound depletion of intracellular polyamine pools, which in turn triggers cell cycle arrest and programmed cell death, or apoptosis.[5][6]

Quantitative Analysis of Apoptotic Induction

Preclinical studies across various cancer cell lines have quantified the apoptotic effects of this compound, both as a single agent and in combination with DFMO. The data consistently show a synergistic increase in apoptosis with the combination therapy.

| Cancer Type | Cell Line(s) | Treatment | Key Apoptotic Metric | Result | Reference |

| Neuroblastoma | Multiple NB cell lines | This compound (single agent) | IC50 Values | 14.13 to 17.72 µM | [5] |

| Neuroblastoma | Multiple NB cell lines | This compound + DFMO | Protein Expression | Increased cleaved PARP and cleaved caspase-3 starting at 48 hr | [5] |

| Diffuse Intrinsic Pontine Glioma (DIPG) | HSJD-DIPG007 | This compound + DFMO | Annexin V/PI Staining | Potent induction of apoptosis 24 hr post-treatment; increase in sub-G1 population | [6] |

| Acute Leukemia | Not Specified | This compound + DFMO | Annexin V Staining | Statistically significant mean increase in percentage of Annexin V positive cells | [9] |

Mechanism of Action: Signaling Pathway to Apoptosis

The primary mechanism of this compound in inducing apoptosis is through the disruption of polyamine homeostasis. When used in concert with DFMO, it initiates a cascade of events culminating in programmed cell death.

-

Inhibition of Polyamine Synthesis: DFMO irreversibly inhibits ODC, blocking the conversion of ornithine to putrescine, the first step in polyamine synthesis.

-

Compensatory Upregulation of Transport: Cancer cells respond to ODC inhibition by upregulating polyamine transporters, such as SLC3A2, to scavenge polyamines from their microenvironment.[3][6]

-

Inhibition of Polyamine Transport: this compound blocks these transporters, preventing the uptake of extracellular polyamines.[7]

-

Intracellular Polyamine Depletion: The dual blockade results in a significant reduction of intracellular polyamines like putrescine, spermidine, and spermine.[5][6]

-

Cell Cycle Arrest & Apoptosis: The depletion of polyamines leads to the hypophosphorylation of the retinoblastoma protein (Rb), indicating G1 cell cycle arrest.[5] This is followed by the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of substrates such as PARP.[5]

Experimental Protocols

The induction of apoptosis by this compound is typically evaluated using a combination of molecular and cellular biology techniques.

-

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.

-

Methodology:

-

Cancer cell lines (e.g., neuroblastoma lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound, DFMO, or the combination for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a resazurin-based reduction assay or similar methods (e.g., MTT, CellTiter-Glo).

-

Absorbance or luminescence is measured using a plate reader.

-

Data are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

-

-

Objective: To detect the presence of key proteins involved in the apoptotic cascade.

-

Methodology:

-

Cells are treated with this compound +/- DFMO for various time points (e.g., 24, 48, 72 hours).

-

Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin, GAPDH).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Objective: To quantify the percentage of cells undergoing early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis.

-

Methodology:

-

Cells are treated with the drug combination for a set time (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

Samples are analyzed immediately by flow cytometry, acquiring data for at least 10,000 events per sample.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined using analysis software.

-

Conclusion and Future Directions

This compound, when used in combination with DFMO, represents a potent therapeutic strategy that exploits the dependency of cancer cells on polyamines. The dual inhibition of polyamine synthesis and transport effectively depletes these essential molecules, leading to cell cycle arrest and robust induction of apoptosis. This mechanism has been validated in multiple preclinical models, including neuroblastoma and DIPG.[5][6] Phase I/II clinical trials are currently underway to evaluate the safety and efficacy of this combination in patients with various solid tumors, with preliminary results showing the treatment is safe and tolerated, with evidence of clinical activity.[7][10] Further research will continue to elucidate the full potential of this novel immunometabolic approach in cancer therapy.[11][12]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. targetedonc.com [targetedonc.com]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aminextx.com [aminextx.com]

- 12. aminextx.com [aminextx.com]

Foundational Studies on Polyamine Depletion Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines—primarily putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their roles in stabilizing nucleic acid structures, regulating gene expression, and modulating protein synthesis make them indispensable for cellular proliferation. Cancer cells, with their high proliferative rate, exhibit a heightened dependency on polyamines, often characterized by the dysregulation of polyamine metabolism. This "polyamine addiction" presents a compelling therapeutic window. Polyamine depletion therapy aims to exploit this vulnerability by targeting the biosynthesis and transport of polyamines, thereby inducing cytostasis or cell death in malignant cells. This technical guide provides an in-depth overview of the foundational studies, key molecular pathways, experimental methodologies, and quantitative data underpinning this promising anti-cancer strategy.

Mechanism of Action of Polyamine Depletion

The primary strategy for polyamine depletion involves the inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. The most well-studied ODC inhibitor is D,L-α-difluoromethylornithine (DFMO) , an irreversible inhibitor. By blocking ODC, DFMO significantly reduces the intracellular pools of putrescine and spermidine.[1] However, cancer cells can compensate for this by upregulating polyamine transport from the extracellular environment.[2] This has led to the development of "polyamine blocking therapy," which combines ODC inhibition with the blockade of polyamine transport, offering a more robust approach to depleting intracellular polyamines.[3]

The cellular consequences of polyamine depletion are multifaceted and include:

-

Cell Cycle Arrest: Polyamine depletion often leads to a G1 phase cell cycle arrest.[4] This is associated with the induction of cell cycle inhibitors like p21.

-

Induction of Apoptosis: In many cancer cell lines, prolonged polyamine depletion triggers programmed cell death through mitochondria-mediated pathways.[5]

-

Induction of Ferroptosis: Recent studies have shown that polyamine depletion can induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation.[6][7]

-

Inhibition of Translation: Polyamines are crucial for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its role in translation elongation. Depletion of spermidine, the precursor for hypusination, impairs eIF5A function and can selectively inhibit the translation of proteins involved in cell proliferation, including the oncoprotein MYC.[7][8]

-

Modulation of the Tumor Immune Microenvironment: Polyamine depletion has been shown to remodel the tumor immune microenvironment by reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and enhancing the anti-tumor efficacy of immune checkpoint blockade.[9][10]

Key Signaling Pathways

The regulation of polyamine metabolism is intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for developing effective combination therapies.

-

MYC and ODC1 Regulation: The oncogene MYC is a direct transcriptional activator of the ODC1 gene, which encodes ODC.[9][11][12] This is a cornerstone of MYC-driven tumorigenesis, as the resulting increase in polyamines is necessary to support rapid cell proliferation.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway, frequently activated in cancer, has been shown to regulate polyamine metabolism.[10][13][14] mTORC1 can promote the expression of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis. Conversely, polyamine levels can feedback to influence Akt signaling.[10][15]

-

eIF5A Hypusination Pathway: This pathway is critically dependent on spermidine. The hypusinated form of eIF5A is essential for the translation of a subset of mRNAs, including those encoding proteins with polyproline motifs that are often involved in cell proliferation and cancer progression.[7][8][16][17]

-

Spermidine/spermine N1-acetyltransferase (SSAT) Signaling: SSAT is the rate-limiting enzyme in polyamine catabolism. Its induction leads to the depletion of spermidine and spermine. Overexpression of SSAT has been shown to suppress tumor growth and metastasis by impacting signaling pathways such as AKT/β-catenin.[18][19][20]

Below are Graphviz diagrams illustrating these key pathways and a general experimental workflow.

Caption: Polyamine biosynthesis pathway and the inhibitory action of DFMO.

Caption: Transcriptional activation of ODC1 by the MYC oncogene.

Caption: A typical experimental workflow for preclinical evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on polyamine depletion therapy.

Table 1: Clinical Trial Data for DFMO in High-Risk Neuroblastoma

| Stratum | Patient Population | Number of Patients | 2-Year Event-Free Survival (EFS) | 2-Year Overall Survival (OS) | Reference |

| 1 | Post-standard therapy | 100 | 84% (±4%) | 97% (±2%) | [1][6][21] |

| 2 | Relapsed/refractory disease | 39 | 54% (±8%) | 84% (±6%) | [1][6][21] |

Table 2: In Vitro Efficacy of DFMO in Cancer Cell Lines

| Cell Line | Cancer Type | DFMO IC50 (mM) | Treatment Duration | Reference |

| BE(2)-C | Neuroblastoma | 3.0 | 72 hours | [2] |

| SMS-KCNR | Neuroblastoma | 10.6 | 72 hours | [2] |

| CHLA90 | Neuroblastoma | 25.8 | 72 hours | [2] |

| SK-N-BE(2) | Neuroblastoma | 0.1 (100 µM) | Not specified | [22] |

| MCF-7 | Breast Cancer | ~0.05-0.5 | 48-72 hours | [23] |

Table 3: Effect of DFMO on Intracellular Polyamine Levels

| Cell Line | Treatment | Putrescine Level | Spermidine Level | Spermine Level | Reference |

| HT29 (Colon Cancer) | 5 mM DFMO | Significantly reduced | Significantly reduced | No significant change | [24] |

| SW480 (Colon Cancer) | 5 mM DFMO (24h) | ~80% reduction | ~60% reduction | ~20% reduction | [25] |

| MYCN2 (Neuroblastoma) | 5 mM DFMO (72h) | Depleted | Depleted | Depleted | [4] |

| MCF-7 (Breast Cancer) | 5 mM DFMO (48h) | ~60% reduction (total polyamines) | ~60% reduction (total polyamines) | ~60% reduction (total polyamines) | [23] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in polyamine depletion therapy. Below are protocols for key experiments.

Measurement of Intracellular Polyamine Levels by HPLC

This protocol is based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, followed by reverse-phase HPLC with fluorescence detection.

a. Sample Preparation:

-

Harvest cells (e.g., 1 x 10^6) and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of 0.4 M perchloric acid.

-

Lyse the cells by three freeze-thaw cycles.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

b. Derivatization and HPLC Analysis:

-

Mix 50 µL of the sample supernatant with 50 µL of an internal standard (e.g., 1,7-diaminoheptane).

-

Add 100 µL of the OPA/N-acetyl-L-cysteine derivatizing reagent.

-

Incubate at room temperature for 2 minutes in the dark.

-

Inject 20 µL of the mixture onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of a sodium acetate (B1210297) buffer and methanol.

-

Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantify polyamine concentrations by comparing peak areas to those of known standards.

Ornithine Decarboxylase (ODC) Enzyme Activity Assay

This protocol measures the release of 14CO2 from [1-14C]-L-ornithine.

a. Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer containing Tris-HCl, EDTA, DTT, and protease inhibitors.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

b. Enzyme Assay:

-

In a sealed reaction vial, add the cell lysate to a reaction mixture containing Tris-HCl buffer, pyridoxal-5-phosphate (a cofactor), DTT, and [1-14C]-L-ornithine.

-

Place a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by injecting an acid (e.g., citric acid or sulfuric acid) into the reaction mixture, which releases the 14CO2.

-

Continue incubation for another 30-60 minutes to ensure complete trapping of the 14CO2.

-

Remove the filter paper and measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as nmol of CO2 released per mg of protein per hour.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the polyamine depletion agent (e.g., DFMO) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Harvest cells after treatment, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Ferroptosis Assessment (Lipid Peroxidation Assay)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

-

Treat cells with the polyamine depletion agent, including a positive control for ferroptosis (e.g., erastin) and a ferroptosis inhibitor (e.g., ferrostatin-1).

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Harvest the cells and wash with PBS.

-

Analyze the cells by flow cytometry. The oxidized probe fluoresces green, while the reduced probe fluoresces red. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

Conclusion

Polyamine depletion therapy represents a targeted and promising strategy for the treatment of various cancers, particularly those driven by oncogenes like MYC. The foundational research outlined in this guide highlights the multifaceted mechanisms by which depleting intracellular polyamines can inhibit cancer cell growth, induce cell death, and modulate the tumor microenvironment. The provided experimental protocols offer a starting point for researchers to further investigate this therapeutic approach. As our understanding of the intricate interplay between polyamine metabolism and cancer biology deepens, so too will the opportunities to refine and optimize polyamine depletion strategies for improved clinical outcomes. The combination of ODC inhibitors with polyamine transport inhibitors and other anti-cancer agents, including immunotherapy, holds significant promise for the future of cancer treatment.

References

- 1. DFMO Increases Survival for Children with High Risk Neuroblastoma | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 6. Maintenance DFMO Increases Survival in High Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyamine production is downstream and upstream of oncogenic PI3K signalling and contributes to tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ODC1 is a critical determinant of MYCN oncogenesis and a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. clinicallab.com [clinicallab.com]

- 22. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Impact of AMXT-1501 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in oncology, fostering tumor growth, metastasis, and resistance to therapy. A key metabolic pathway implicated in shaping a pro-tumoral TME is polyamine metabolism. Polyamines are essential polycations for cell growth and are found in high concentrations within cancer cells. Tumors acquire polyamines through two main mechanisms: de novo biosynthesis and uptake from the extracellular environment. AMXT-1501, a novel polyamine transport inhibitor, in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), offers a dual-pronged approach to disrupt polyamine homeostasis. This technical guide provides an in-depth analysis of the preclinical data on the effects of this compound, primarily in combination with DFMO, on the tumor microenvironment.

Mechanism of Action: Dual Inhibition of Polyamine Metabolism

This compound is a potent inhibitor of the polyamine transport system, effectively blocking the uptake of extracellular polyamines by tumor cells.[1] DFMO, on the other hand, irreversibly inhibits ODC, the rate-limiting enzyme in the de novo biosynthesis of polyamines.[2] Cancer cells often compensate for ODC inhibition by upregulating polyamine transporters.[2] The combination of this compound and DFMO, referred to as polyamine-blocking therapy (PBT), therefore creates a comprehensive blockade of polyamine availability to the tumor.[3] This dual inhibition not only impacts tumor cell proliferation directly but also significantly remodels the tumor microenvironment.

Figure 1: Dual inhibition of polyamine synthesis and uptake by DFMO and this compound.

Quantitative Effects on the Tumor Microenvironment

Preclinical studies have demonstrated that the combination of this compound and DFMO significantly alters the immune landscape of the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.

Table 1: In Vivo Efficacy of this compound and DFMO Combination Therapy

| Animal Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |

| Syngeneic mouse model of neuroblastoma | This compound + DFMO | Significantly delayed tumor development | Significantly extended survival | [4] |

| Rodent models of established tumors | This compound + DFMO | Prevented or delayed tumor development | Extended survival | [4] |

| Immunocompetent mice with epithelial tumors | This compound + DFMO (PBT) | Blocked tumor growth | Not specified | [3] |

| Athymic nude mice with epithelial tumors | This compound + DFMO (PBT) | No effect on tumor growth | Not specified | [3] |

Table 2: Modulation of Immune Cell Populations in the TME by this compound + DFMO (PBT)

| Animal Model | Immune Cell Population | Effect of PBT | Quantitative Change | Reference |

| Immunocompetent mice with epithelial tumors | Gr-1+CD11b+ myeloid suppressor cells | Decrease | Statistically significant reduction | [3] |

| Immunocompetent mice with epithelial tumors | CD3+ T cells | Increase | Statistically significant increase | [3] |

Experimental Protocols

In Vivo Tumor Growth and Immune Cell Analysis

Objective: To evaluate the in vivo efficacy of this compound and DFMO combination therapy on tumor growth and the composition of tumor-infiltrating immune cells.

Animal Models:

-

Syngeneic Mouse Models: Immunocompetent mice (e.g., C57BL/6) are injected with syngeneic tumor cells (e.g., melanoma or colon carcinoma cell lines).[5]

-

Neuroblastoma Mouse Models: Mice prone to developing neuroblastoma or xenograft models with human neuroblastoma cells are utilized.[2][4]

-

Athymic Nude Mice: As an immunocompromised control to assess T-cell dependency.[3]

Treatment Regimen:

-

This compound: Administered via intraperitoneal (i.p.) injection.[5]

-

DFMO: Typically administered in the drinking water.[5]

-

Combination Therapy (PBT): Concurrent administration of this compound and DFMO.[3]

-

Control Groups: Vehicle-treated or single-agent treated groups.

Tumor Growth Measurement:

-

Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.

-

Tumor volume is calculated using the formula: (length x width^2) / 2.

Immune Cell Analysis by Flow Cytometry:

-

At the end of the treatment period, tumors are excised and processed into single-cell suspensions.

-

Cells are stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).

-

Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.

Figure 2: A typical experimental workflow for preclinical evaluation of this compound.

In Vitro Neuroblastoma Cell Proliferation Assay

Objective: To assess the direct effect of this compound and DFMO on the proliferation of neuroblastoma cell lines.

Cell Lines:

-

A panel of human neuroblastoma cell lines is used.[6]

Treatment:

-

Cells are treated with varying concentrations of this compound, DFMO, or the combination of both.

Proliferation Assessment:

-

Cell viability and proliferation are measured at different time points (e.g., 24, 48, 72 hours) using standard assays such as MTT or crystal violet staining.

-

IC50 values (the concentration of a drug that gives half-maximal inhibitory response) are calculated for each treatment.[6]

Discussion and Future Directions

The preclinical data strongly suggest that this compound, in combination with DFMO, effectively depletes polyamines in the tumor, leading to a significant impact on the tumor microenvironment. The observed decrease in immunosuppressive myeloid-derived suppressor cells and an increase in tumor-infiltrating T cells provide a clear mechanism for the T-cell-dependent anti-tumor effects seen in immunocompetent animal models.[3]

These findings have paved the way for clinical investigations. A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of this compound in combination with DFMO in pediatric patients with neuroblastoma, central nervous system tumors, and sarcomas.[7] The outcomes of these trials will be critical in validating the preclinical observations and establishing the therapeutic potential of this combination therapy in oncology.

Future research should continue to explore the detailed molecular mechanisms by which polyamine depletion remodels the TME. Investigating the effects on other immune cell subsets, cytokine profiles, and the expression of immune checkpoint molecules could further elucidate the immunomodulatory properties of this compound and DFMO.

Conclusion

This compound, as part of a polyamine-blocking therapy with DFMO, represents a promising strategy to target a fundamental metabolic dependency of tumors. Its ability to not only inhibit tumor growth directly but also to favorably modulate the tumor microenvironment from an immunosuppressive to an immune-active state highlights its potential as a novel immunotherapeutic agent. The ongoing clinical trials will provide crucial insights into the translation of these compelling preclinical findings to cancer patients.

References

- 1. The involvement of polyamine uptake and synthesis pathways in the proliferation of neonatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma | ScholarMagic [scholarmagic.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Eflornithine (DFMO) and AMXT 1501 for Neuroblastoma, CNS Tumors, and Sarcomas | Clinical Research Trial Listing [centerwatch.com]

- 7. aminextx.com [aminextx.com]

An In-depth Technical Guide on the Molecular Targets of AMXT-1501 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel investigational agent developed to exploit the dependency of cancer cells on polyamines for their rapid proliferation and survival. This technical guide delineates the molecular targets of this compound in solid tumors, focusing on its mechanism of action as a potent polyamine transport inhibitor. Often used in combination with the ornithine decarboxylase (ODC) inhibitor DFMO (eflornithine), this compound represents a key component of a dual-pronged strategy to achieve comprehensive polyamine depletion within the tumor microenvironment. This document provides a detailed overview of the polyamine transport system as the primary target of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the associated molecular pathways and experimental workflows.

Introduction: The Rationale for Targeting Polyamine Metabolism in Cancer

Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for numerous cellular processes, such as cell proliferation, differentiation, and gene regulation. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and are characterized by dysregulated polyamine metabolism, often involving the upregulation of biosynthetic enzymes and transport systems.[1][2] The enzyme ornithine decarboxylase (ODC), a transcriptional target of the MYCN oncogene, is the rate-limiting enzyme in polyamine biosynthesis and is frequently overexpressed in various cancers, including neuroblastoma.[3][4]

Inhibition of ODC by agents like DFMO has been explored as a therapeutic strategy. However, cancer cells can circumvent the effects of ODC inhibition by upregulating the import of exogenous polyamines from the tumor microenvironment through the polyamine transport system (PTS).[5][6] This compensatory mechanism highlights the necessity of a dual-targeting approach that simultaneously inhibits both polyamine synthesis and uptake.

This compound: A Potent Inhibitor of the Polyamine Transport System

This compound is a novel, orally bioavailable small molecule designed to specifically block the polyamine transport system, thereby preventing the uptake of extracellular polyamines into cancer cells.[7][8] By inhibiting this salvage pathway, this compound acts synergistically with DFMO to induce a state of profound intracellular polyamine depletion, leading to cancer cell growth inhibition and apoptosis.[3][9]

The Molecular Target: The Polyamine Transport System (PTS)

The primary molecular target of this compound is the cellular machinery responsible for importing polyamines. The polyamine transport system is a complex and not fully elucidated process in mammalian cells, likely involving multiple transporter proteins.[5]

Recent evidence strongly implicates ATP13A3 , a P-type ATPase, as a key mediator of polyamine uptake in cancer cells, particularly in the context of DFMO-induced compensatory uptake.[10] Studies in neuroblastoma have demonstrated that this compound effectively targets and inhibits this ATP13A3-mediated polyamine transport.[10] Another transporter, solute carrier family 3 member 2 (SLC3A2) , has also been identified as being involved in polyamine uptake in neuroblastoma and is upregulated upon DFMO treatment.[6][11] While this compound has been shown to reduce the uptake of polyamines in cells expressing SLC3A2, the direct binding and inhibition kinetics with this specific transporter are less characterized compared to the functional inhibition of ATP13A3-mediated transport.[6][11]

This compound has been shown to inhibit the importation of all three primary native polyamines: putrescine, spermidine, and spermine.[12]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cancer cell lines. The following tables summarize the available in vitro data.

Table 1: Inhibition Constants (Ki) of this compound for Polyamine Uptake

| Cell Line | Radiolabeled Polyamine | Ki (μM) | Reference |

| L3.6pl (Pancreatic Cancer) | 3H-Putrescine | 3.4 ± 0.8 | [12] |

| L3.6pl (Pancreatic Cancer) | 3H-Spermidine | 2.5 ± 0.1 | [12] |

| L3.6pl (Pancreatic Cancer) | 14C-Spermine | 0.9 ± 0.2 | [12] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

| Cell Line Type | Specific Cell Lines | IC50 (μM) | Reference |

| Neuroblastoma | CHLA-255, SK-N-BE(2), NGP | 14.13 - 17.72 | [3][9] |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Patient-derived cell lines | 4 - 10 | [13] |

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is centered on the disruption of polyamine homeostasis, which has significant downstream consequences for cancer cells.

Caption: Mechanism of action of this compound in combination with DFMO.

The combination of this compound and DFMO leads to a profound depletion of intracellular polyamines.[3] This depletion inhibits cell proliferation and survival.[3] Downstream effects include the hypophosphorylation of the retinoblastoma protein (Rb), indicating G1 cell cycle arrest, and the increased expression of cleaved PARP and cleaved Caspase 3, which are markers of apoptosis.[3][9]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the principles of the key experiments cited in the literature are described below.

Radiolabeled Polyamine Uptake Assay

This assay is fundamental to quantifying the inhibitory effect of this compound on polyamine transport.

Principle: Cancer cells are incubated with a radiolabeled polyamine (e.g., 3H-spermidine or 14C-spermine) in the presence and absence of varying concentrations of this compound. The amount of radioactivity incorporated into the cells is then measured, providing a direct assessment of polyamine uptake and its inhibition.

General Workflow:

-

Cell Culture: Plate cancer cells (e.g., L3.6pl, neuroblastoma cell lines) in multi-well plates and grow to a specified confluency.

-

Pre-incubation: Wash cells and pre-incubate with a buffer (e.g., Hanks Balanced Salt Solution). For inhibitor studies, this step includes the addition of this compound at various concentrations.

-

Uptake Initiation: Add the radiolabeled polyamine to initiate the uptake experiment.

-

Incubation: Incubate for a defined period at 37°C to allow for polyamine transport.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate. Calculate the percentage of inhibition and determine Ki values.

Caption: Generalized workflow for a radiolabeled polyamine uptake assay.

Cell Viability and Apoptosis Assays

These assays determine the downstream effects of this compound-induced polyamine depletion.

Principle: Cancer cells are treated with this compound, DFMO, or the combination, and cell viability is measured over time. Apoptosis is assessed by measuring the activity of key apoptotic enzymes or by immunoblotting for apoptosis markers.

Common Methodologies:

-

Viability Assays (e.g., MUH, MTS, or CellTiter-Glo): These assays measure metabolic activity or ATP content as a proxy for cell viability.

-

Apoptosis Assays:

-

Caspase Activity Assays: Measure the activity of caspases (e.g., Caspase-3/7), which are key executioners of apoptosis.

-

Western Blotting: Detect the cleavage of PARP and Caspase 3, which are hallmarks of apoptosis.[3]

-

Caption: Workflow for assessing cell viability and apoptosis.

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the polyamine transport system in cancer cells. The current body of evidence strongly suggests that its primary molecular target is the machinery of polyamine import, with ATP13A3 being a key component that is effectively inhibited. The synergistic activity of this compound with the polyamine synthesis inhibitor DFMO provides a robust rationale for the ongoing clinical evaluation of this combination therapy in various solid tumors, including neuroblastoma, gliomas, and pancreatic cancer.[8][14][15]

Future research should focus on unequivocally identifying all the protein components of the polyamine transport system that directly interact with this compound and determining the binding affinities for each. A deeper understanding of the regulation of these transporters in different cancer types will be crucial for optimizing patient selection and predicting therapeutic response. Furthermore, exploring the role of this compound in modulating the tumor immune microenvironment, potentially by depleting polyamines in immunosuppressive myeloid cells, opens up exciting avenues for combination with immunotherapies.

References

- 1. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 2. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy | MDPI [mdpi.com]

- 3. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport PMID: 23457004 | MCE [medchemexpress.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells [mdpi.com]

- 8. targetedonc.com [targetedonc.com]

- 9. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AMXT-1501

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXT-1501 is a novel experimental compound that functions as a potent inhibitor of polyamine transport.[1][2][3] Polyamines are essential polycations involved in cell proliferation, DNA replication, and translation.[4] Cancer cells often exhibit an upregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention. This compound is designed to block the uptake of polyamines from the extracellular environment, thereby depleting intracellular polyamine pools and inhibiting tumor growth.[5][6]

These application notes provide a comprehensive overview of the in vitro experimental protocols for studying the effects of this compound, particularly in combination with DFMO (Difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][4] The dual targeting of polyamine synthesis and transport has shown synergistic effects in preclinical cancer models.[1][2][6]

Mechanism of Action: Dual Inhibition of the Polyamine Pathway

This compound's mechanism of action is centered on the blockade of the polyamine transporter SLC3A2.[4] Cancer cells can compensate for the inhibition of polyamine synthesis by upregulating polyamine transporters to scavenge extracellular polyamines.[4][6] Therefore, the combination of this compound with an ODC inhibitor like DFMO provides a more robust and effective strategy to deplete intracellular polyamines, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and DFMO in neuroblastoma (NB) cell lines.[1][2][7] This data highlights the concentration ranges effective for in vitro studies.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Neuroblastoma | 14.13 - 17.72 µM | [1][2] |

| DFMO | Neuroblastoma | 20.76 - 33.3 mM | [1][2] |

| This compound | DIPG | 4 - 10 µM | [8] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the dose-response effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., Neuroblastoma, DIPG)

-

Complete cell culture medium

-

This compound

-

DFMO (for combination studies)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (and DFMO if applicable) in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the drug(s). Include vehicle-only wells as a control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and/or DFMO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound +/- DFMO for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (PI positive) cells.

Western Blot Analysis

This protocol is to analyze the effect of this compound on the expression of key proteins in the polyamine pathway and apoptosis signaling.

Materials:

-

Cancer cell lines

-

This compound and/or DFMO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ODC, anti-SLC3A2, anti-Rb, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound +/- DFMO for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Polyamine Uptake Assay

This protocol is to directly measure the inhibitory effect of this compound on polyamine transport.

Materials:

-

Cancer cell lines

-

This compound

-

Radiolabeled spermidine (B129725) (e.g., [³H]spermidine) or a fluorescent polyamine analog (e.g., BODIPY-labeled polyamine)

-

Scintillation counter or fluorescence plate reader/microscope

Protocol:

-

Seed cells in appropriate culture plates.

-

Pre-treat the cells with this compound at various concentrations for a specified time.

-

Add the labeled polyamine to the culture medium.

-

Incubate for a short period (e.g., 30 minutes) to allow for uptake.

-

Wash the cells extensively with ice-cold PBS to remove extracellular labeled polyamines.

-

Lyse the cells.

-

If using radiolabeled spermidine, measure the radioactivity in the cell lysates using a scintillation counter.

-

If using a fluorescent analog, measure the fluorescence intensity using a plate reader or visualize by microscopy.

-

Compare the uptake in this compound-treated cells to that in untreated control cells to determine the extent of inhibition.

Conclusion

The provided protocols offer a foundational framework for the in vitro investigation of this compound. The synergistic effect observed when combining this compound with DFMO underscores the potential of a dual-targeting strategy for the polyamine pathway in cancer therapy. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for AMXT-1501 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXT-1501 is a potent and selective inhibitor of polyamine transport, a critical pathway for the proliferation and survival of many cancer cells. Polyamines are small, positively charged molecules that play a crucial role in cell growth, differentiation, and apoptosis. Cancer cells often have a dysregulated polyamine metabolism, making them highly dependent on both endogenous synthesis and exogenous uptake of polyamines.